![molecular formula C16H15ClN4O5S B2947079 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 1251553-00-0](/img/structure/B2947079.png)
2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H15ClN4O5S and its molecular weight is 410.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its unique structural features, including a pyridazine core and a benzo[d][1,3]dioxole moiety, suggest promising biological activities.
Structural Characteristics
The compound's structure can be broken down as follows:
- Pyridazine Derivative : The presence of a chloro group and thioether linkage enhances its reactivity and biological potential.
- Benzo[d][1,3]dioxole moiety : Known for its pharmacological properties, this component contributes to the compound's overall activity.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer activity . Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Dysregulation of CDKs is often associated with cancer progression.
A comparative analysis of related compounds shows that those with similar structural motifs have demonstrated:
- Inhibition of cancer cell proliferation : Studies have shown that derivatives with benzothiazole structures exhibit potent activity against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) .
- Induction of apoptosis : The compound may promote programmed cell death in malignant cells, further supporting its anticancer potential .
Mechanistic Insights
Research using molecular docking and enzyme inhibition assays suggests that the compound interacts with specific biological targets involved in cancer cell proliferation. For instance:
- Inhibition of AKT and ERK pathways : These signaling pathways are critical for cell survival and proliferation. Inhibition of these pathways has been linked to reduced tumor growth .
Case Studies
A recent study focused on a related compound, B7 , which demonstrated significant anticancer effects at concentrations as low as 1 µM. The findings included:
- Cell Cycle Arrest : B7 induced G1 phase arrest in cancer cells.
- Cytokine Modulation : It decreased levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting an anti-inflammatory role alongside its anticancer activity .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions aimed at constructing the complex molecular framework while allowing for modifications that can enhance biological activity. Key steps include:
- Formation of the thioether linkage.
- Introduction of the chloro group on the pyridazine ring.
- Functionalization of the benzo[d][1,3]dioxole moiety to optimize pharmacological properties.
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
2-[4-(2-amino-2-oxoethyl)sulfanyl-5-chloro-6-oxopyridazin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O5S/c17-15-12(27-7-13(18)22)5-20-21(16(15)24)6-14(23)19-4-9-1-2-10-11(3-9)26-8-25-10/h1-3,5H,4,6-8H2,(H2,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBQADCANXQOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C(=C(C=N3)SCC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.